molecular formula C23H25N7O5S B2722443 1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920392-88-7

1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2722443
CAS No.: 920392-88-7
M. Wt: 511.56
InChI Key: OIFJZCUISFRWHN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine-sulfonamide moiety and substituted methoxyaryl groups. Its structure combines a sulfonamide-linked 2,5-dimethoxybenzene group at the piperazine nitrogen and a 4-methoxyphenyl-substituted triazolo-pyrimidinyl scaffold.

Properties

IUPAC Name

7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O5S/c1-33-17-6-4-16(5-7-17)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)36(31,32)20-14-18(34-2)8-9-19(20)35-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFJZCUISFRWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=CC(=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the methoxy and sulfonyl groups. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and methoxy-substituted aromatic compounds. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Cyclization: The triazolopyrimidine core can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor proteins, modulating their function. The methoxy and sulfonyl groups contribute to the compound’s overall binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophoric features:

Structural Similarity: Triazolo-Pyrimidinyl and Piperazine-Sulfonamide Derivatives

A PubChem entry (CID: 438228-66-1) describes 1-(2,5-dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, which shares the sulfonamide-piperazine backbone but lacks the triazolo-pyrimidine moiety.

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents
Target Compound Triazolo-pyrimidine + Piperazine 2,5-Dimethoxybenzenesulfonyl; 4-methoxyphenyl-triazolo
1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine Piperazine-sulfonamide 2,5-Dimethoxybenzenesulfonyl; 2,3-dimethylphenyl
1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine Triazolo-pyrimidine + Piperazine 4-Methoxybenzenesulfonyl; 4-ethoxyphenyl-triazolo
Functional Comparison: Substituent Effects on Bioactivity
  • Methoxy Groups: The 2,5-dimethoxybenzenesulfonyl group in the target compound enhances electron-donating properties and metabolic stability compared to non-methoxy analogs.
  • Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidine : Compounds like 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (SMPR 2014.011) replace the triazolo group with pyrazolo-pyrimidine, which alters hydrogen-bonding capacity and target selectivity. Pyrazolo derivatives are often associated with phosphodiesterase inhibition, whereas triazolo-pyrimidines may favor kinase targets .
Computational Similarity and Bioactivity Clustering

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound clusters with molecules sharing >70% structural overlap, such as 1-(2,3-dichlorophenyl)piperazine derivatives (e.g., from ). However, hierarchical clustering of bioactivity profiles (NCI-60 dataset) indicates that minor substituent changes—such as replacing methoxy with ethoxy—can shift activity from antiproliferative to kinase-inhibitory modes .

Table 2: Predicted Bioactivity Based on Structural Clustering

Compound Structural Similarity (%) Predicted Targets Reference
Target Compound 100 Kinases, GPCRs (e.g., dopamine receptors)
1-(2,3-Dichlorophenyl)piperazine 65 Dopamine D3 receptor
SAHA-like phytocompounds ~70 HDAC inhibitors

Biological Activity

1-(2,5-Dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with potential pharmacological applications. This compound belongs to the class of piperazine derivatives and features a unique combination of functional groups that may confer various biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Chemical Structure

The molecular formula of the compound is C19H24N4O5SC_{19}H_{24}N_4O_5S. Its structure includes:

  • A piperazine ring
  • A sulfonyl group
  • A triazolopyrimidine moiety

This structural complexity is believed to influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
  • Introduction of the Sulfonyl Group : Reaction with sulfonyl chloride in the presence of a base.
  • Attachment of the Triazolopyrimidine Moiety : Reaction with appropriate halides under controlled conditions.

Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of intermediates and final products.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation such as cyclin-dependent kinases (CDKs) and protein kinases.
  • In Vitro Studies : Research has shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacterial Strains : In vitro assays have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus.
  • Enzyme Inhibition : Compounds within this class have shown effectiveness as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases .

Case Studies

Several studies have focused on the biological activities of piperazine derivatives:

  • Study on Anticancer Properties : A study demonstrated that a related triazolopyrimidine derivative showed significant growth inhibition in prostate cancer cells (PC-3) with an IC50 value of 1.54 μM .
  • Antimicrobial Efficacy : Another study evaluated a series of piperazine derivatives for their antibacterial properties, revealing that some exhibited strong inhibitory effects against multiple bacterial strains .

Data Tables

Biological ActivityAssessed CompoundTarget Organism/Cell LineIC50 Value (µM)
AnticancerTriazolopyrimidine DerivativePC-3 (Prostate Cancer)1.54
AntibacterialPiperazine DerivativeSalmonella typhiModerate
Enzyme InhibitionPiperazine DerivativeAcetylcholinesteraseStrong

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